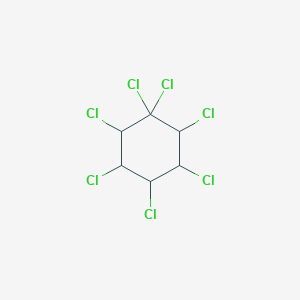

1,1,2,3,4,5,6-Heptachlorocyclohexane

Description

Propriétés

IUPAC Name |

1,1,2,3,4,5,6-heptachlorocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl7/c7-1-2(8)4(10)6(12,13)5(11)3(1)9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWMMFAQCEHVJPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1Cl)Cl)(Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90924706 | |

| Record name | 1,1,2,3,4,5,6-Heptachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90924706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

707-55-1, 12407-87-3 | |

| Record name | 1,1,2,3,4,5,6-Heptachlorocyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=707-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptachlorocyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000707551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, heptachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012407873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,2,3,4,5,6-Heptachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90924706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,3,4,5,6-heptachlorocyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Chromatographic Separation

In a landmark study, HeCH was isolated from technical HCH using silica gel column chromatography with a hexane/ethyl acetate gradient. The process involved:

Table 1: Isolation Efficiency of HeCH from Technical HCH

| Step | Purity (%) | Yield (%) |

|---|---|---|

| Crude Technical HCH | <1 | 100 |

| Column Elution | 70–80 | 15–20 |

| Recrystallization | >95 | 5–10 |

This method remains the primary industrial route for HeCH production, though yields are low due to its trace abundance.

Enzymatic Synthesis via Dehydrochlorinases

Recent advances in enzymatic catalysis have enabled the targeted synthesis of HeCH from ε-HCH, a less stable HCH isomer. LinA1 and LinA2 dehydrochlorinases from Sphingobium indicum B90A catalyze the conversion of ε-HCH to HeCH under aerobic conditions.

Reaction Mechanism

The enzymatic pathway involves two sequential dehydrochlorination steps:

Table 2: Enzymatic Conversion of ε-HCH to HeCH

| Enzyme | Substrate | Product | Conversion Rate (%) |

|---|---|---|---|

| LinA1 | ε-HCH | HeCH | 45–50 |

| LinA2 | ε-HCH | HeCH | 40–45 |

Reaction conditions: 30°C, pH 7.5, 24-hour incubation. Side products include trichlorobenzenes, highlighting the need for optimized enzyme specificity.

Challenges in Direct Chlorination

While HCH is synthesized via benzene chlorination under UV light or radical initiators, extending this method to HeCH faces thermodynamic and kinetic barriers.

Limitations of Radical Chlorination

-

Steric Hindrance : Adding a seventh chlorine to HCH requires overcoming repulsion between adjacent Cl atoms.

-

Byproduct Formation : Prolonged chlorination favors aromatic chlorobenzenes over HeCH.

-

Energy Input : Temperatures exceeding 80°C degrade HeCH into polychlorinated benzenes.

Emerging Synthetic Routes

Microbial Biosynthesis

Genetically modified Pseudomonas strains expressing LinA variants have been engineered to produce HeCH from ε-HCH in bioreactors. Current yields are limited to 20–30 mg/L, necessitating further strain optimization.

Analytical Characterization

HeCH is characterized via gas chromatography–mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR). Key spectral data:

Analyse Des Réactions Chimiques

1,1,2,3,4,5,6-Heptachlorocyclohexane undergoes various chemical reactions, including:

- Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of chlorinated cyclohexanones or cyclohexanols.

- Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of partially dechlorinated cyclohexanes.

- Substitution: Nucleophilic substitution reactions can occur with nucleophiles like hydroxide ions (OH⁻) or amines (NH₂⁻), leading to the replacement of chlorine atoms with other functional groups.

Common Reagents and Conditions:

- Oxidizing agents: Potassium permanganate, chromium trioxide

- Reducing agents: Lithium aluminum hydride, sodium borohydride

- Nucleophiles: Hydroxide ions, amines

Major Products:

- Chlorinated cyclohexanones

- Cyclohexanols

- Partially dechlorinated cyclohexanes

Applications De Recherche Scientifique

Chemical Properties and Toxicology

Heptachlorocyclohexane is part of the technical hexachlorocyclohexane mixture and is structurally similar to other isomers like α-, β-, and γ-hexachlorocyclohexane. Its chemical stability and lipophilicity contribute to its persistence in the environment. Studies have indicated that exposure to heptachlorocyclohexane can lead to various toxicological effects in both humans and wildlife, including neurotoxicity and liver damage .

Bioremediation Potential

Microbial Transformation

Research has shown that certain bacteria can metabolize heptachlorocyclohexane through enzymatic processes. For instance, studies involving Sphingobium indicum demonstrated that heptachlorocyclohexane could be converted into less harmful compounds by specific dehydrochlorinases (LinA) and haloalkane dehalogenases (LinB) under aerobic conditions . This metabolic pathway is crucial for developing bioremediation strategies to address contaminated sites.

Case Study: Landfill Remediation

A pilot test conducted in landfills polluted with liquid organic wastes highlighted the effectiveness of surfactant-enhanced aquifer remediation (SEAR) technology. The study monitored heptachlorocyclohexane concentrations in groundwater and demonstrated that surfactant injection could mobilize dense non-aqueous phase liquids (DNAPLs) containing chlorinated compounds, including heptachlorocyclohexane . This approach shows promise for cleaning up contaminated sites where heptachlorocyclohexane is present.

Environmental Monitoring

Long-term monitoring of water bodies has revealed significant reductions in pesticide loads associated with hexachlorocyclohexane isomers. For example, a study on Lake Superior indicated over 90% reduction in HCH levels due to natural degradation processes and biotic interactions . Understanding these trends helps inform regulatory policies regarding the use of chlorinated compounds.

Toxicological Profiles

The toxicological profiles of heptachlorocyclohexane are critical for assessing its impact on public health. Research indicates that exposure can lead to severe health effects such as seizures and liver toxicity . The ATSDR's toxicological profile outlines sensitive targets for various exposure routes and emphasizes the need for ongoing research into the health effects of this compound.

Mécanisme D'action

The mechanism by which 1,1,2,3,4,5,6-Heptachlorocyclohexane exerts its effects involves interactions with various molecular targets and pathways. The compound’s high chlorine content allows it to interact with enzymes and proteins, potentially inhibiting their function. Additionally, its lipophilic nature enables it to integrate into cellular membranes, disrupting normal cellular processes.

Molecular Targets and Pathways:

- Enzymes: Inhibition of key enzymes involved in metabolic pathways.

- Cellular Membranes: Disruption of membrane integrity and function.

Comparaison Avec Des Composés Similaires

Hexachlorocyclohexane (HCH) Isomers

- Molecular Formula : C₆H₆Cl₆

- Average Molecular Weight : 290.83 g/mol

- Key Isomers : α-, β-, γ- (lindane), δ-, ε-, η-, ι-, and θ-HCH .

- Chlorine Configuration : Six chlorine atoms arranged in chair or boat conformations, with γ-HCH exhibiting the most insecticidal activity due to its axial-equatorial Cl arrangement .

1,1,2,3,4,5,6-Heptachlorocyclohexane (HeptaCH)

- Molecular Formula : C₆H₅Cl₇ (inferred from HCH structure + one additional Cl)

- Estimated Molecular Weight : ~326.28 g/mol (based on addition of one Cl atom to HCH).

- Chlorine Configuration : Seven chlorine atoms, likely leading to increased steric hindrance and altered reactivity compared to HCH isomers .

Key Structural Differences :

| Property | HCH Isomers | HeptaCH |

|---|---|---|

| Chlorine Atoms | 6 | 7 |

| Molecular Weight | ~290.83 g/mol | ~326.28 g/mol |

| Primary Use | Insecticides (γ-HCH) | Byproduct/Impurity |

| Isomer Complexity | 8 stereoisomers | Limited data on isomers |

Bioactivity and Environmental Impact

HCH Isomers

- γ-HCH (Lindane) : High insecticidal activity due to GABA receptor antagonism . However, its use is restricted globally due to persistence and bioaccumulation .

- β-HCH : Most environmentally persistent isomer, accumulating in fatty tissues and resisting microbial degradation .

- α- and δ-HCH : Less bioactive but still contribute to ecological toxicity .

HeptaCH

- Bioactivity: Limited insecticidal activity compared to γ-HCH. Substitution studies suggest that additional Cl atoms or structural modifications reduce binding affinity to GABA receptors .

- Environmental Behavior : Found in DNAPLs with chlorobenzenes and other chlorinated compounds. Its partitioning into water and soil is poorly characterized, though alkaline conditions promote dehydrochlorination to tetrachlorobenzenes .

Environmental Persistence Comparison :

Industrial and Regulatory Context

- HCH Production : Historical lindane production generated ~10 tons of waste HCH isomers per ton of lindane, with HeptaCH constituting 13–30% of DNAPL waste by mole .

- Regulatory Status: γ-HCH (lindane): Banned in >50 countries under the Stockholm Convention (2009) . HeptaCH: Not directly regulated but monitored as a contaminant in HCH waste sites .

Activité Biologique

1,1,2,3,4,5,6-Heptachlorocyclohexane (HCH) is a chlorinated hydrocarbon with significant biological activity. It is primarily known for its use as a pesticide and its impact on various biological systems. This article reviews the biological effects of HCH, focusing on its mechanisms of action, toxicological profiles, and implications for human health and the environment.

Chemical Structure and Isomers

Heptachlorocyclohexane consists of multiple isomers, including alpha (α), beta (β), gamma (γ), and delta (δ) forms. Each isomer exhibits distinct biological activities and toxicological profiles:

- Alpha-HCH : Known for its neurotoxic effects.

- Beta-HCH : Less efficiently excreted from the body and associated with prolonged toxicity.

- Gamma-HCH (Lindane) : Widely used as an insecticide; exhibits both neurotoxic and developmental effects.

- Delta-HCH : Less studied but included in the overall assessment.

The biological activity of HCH isomers primarily involves their interaction with the central nervous system (CNS). The mechanisms include:

- Neurotoxicity : HCH isomers disrupt ion channels and neurotransmitter systems. For example, γ-HCH interferes with the gamma-aminobutyric acid (GABA) receptor-linked chloride channel complex, leading to convulsions in exposed organisms .

- Metabolic Transformation : HCH undergoes biotransformation in the liver to form chlorophenols, which are further conjugated with sulfuric and glucuronic acids for excretion . This metabolic pathway can lead to hepatotoxicity.

Acute Toxicity

Acute exposure to HCH can result in various symptoms depending on the isomer:

- Alpha-HCH : Causes seizures and convulsions in animals .

- Beta-HCH : Associated with coma and prolonged neurological effects .

- Gamma-HCH : Linked to developmental toxicity and immune system impairment .

Chronic Toxicity

Long-term exposure studies have shown that all HCH isomers can lead to:

- Liver Damage : Increased liver weight and necrosis observed in animal studies .

- Reproductive Effects : Injury to ovaries and testes reported in animal models exposed to γ-HCH .

Case Studies

-

Human Exposure Incidents :

- A study highlighted cases where individuals using large amounts of γ-HCH developed blood disorders; however, a direct cause-and-effect relationship remains inconclusive .

- In agricultural settings where HCH was used extensively, increased incidences of neurological disorders were noted among workers .

- Environmental Impact Studies :

Table 1: Toxicological Effects of HCH Isomers

| Isomer | Acute Effects | Chronic Effects | Target Organs |

|---|---|---|---|

| Alpha-HCH | Seizures | Liver toxicity | CNS, Liver |

| Beta-HCH | Coma | Prolonged neurological effects | CNS |

| Gamma-HCH | Convulsions | Developmental toxicity | CNS, Reproductive |

| Delta-HCH | Less studied | Unknown | Unknown |

Table 2: Metabolic Pathways of HCH Isomers

| Isomer | Metabolites Produced | Excretion Pathway |

|---|---|---|

| Alpha-HCH | Chlorophenols | Urine |

| Beta-HCH | Chlorophenols | Urine |

| Gamma-HCH | Chlorophenols | Urine |

| Delta-HCH | Not well characterized | Unknown |

Q & A

Q. How do structural differences among HCH isomers influence their environmental persistence and toxicity?

HCH isomers vary in chlorine atom spatial arrangement, affecting their physicochemical properties. For example, γ-HCH (Lindane) exhibits higher volatility and lower soil adsorption than β-HCH due to its axial-equatorial chlorine configuration, contributing to its widespread environmental mobility . Toxicity correlates with isomer-specific interactions: β-HCH accumulates in adipose tissue due to its lipophilicity, while γ-HCH disrupts neuronal chloride channels . Methodological Approach: Use X-ray crystallography and NMR to resolve stereochemistry . Compare isomer degradation rates via gas chromatography (GC) under controlled UV exposure .

Q. What experimental models are validated for assessing HCH toxicity in human health studies?

Epidemiological studies on HCH rely on cohort and case-control designs, while controlled exposure studies use mammalian models (e.g., rodents) to evaluate neurotoxicity and endocrine disruption . Oral and dermal exposure routes are prioritized in experimental design to mimic human exposure pathways (Table C-1, ). Methodological Approach: For in vivo studies, administer HCH isomers via gavage or dermal patches, monitoring biomarkers like serum γ-glutamyltransferase (indicative of hepatic stress) .

Advanced Research Questions

Q. How can conflicting data on HCH isomer carcinogenicity be resolved?

Discrepancies arise from variations in isomer purity, exposure duration, and model species. For instance, β-HCH is classified as a Group 2B carcinogen (IARC) based on rodent hepatocarcinoma studies, but human epidemiological data remain inconclusive . Methodological Approach:

Q. What advanced analytical techniques are optimal for quantifying HCH isomers in complex matrices?

Gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) is standard for environmental samples. For high-resolution isomer separation, employ chiral columns or two-dimensional GC (GC×GC) . Example Protocol:

Q. How do HCH isomers interact with microbial communities during bioremediation?

β-HCH resists microbial degradation due to its stable trans-diaxial chlorine configuration, while γ-HCH is metabolized by Sphingomonas spp. via hydrolytic dechlorination. Anaerobic conditions favor reductive dechlorination pathways . Methodological Approach:

- Use stable isotope probing (SIP) with C-labeled HCH to track microbial assimilation .

- Apply metagenomics to identify dehalogenase genes (e.g., linA, linB) in contaminated soils .

Data Contradiction Analysis

Q. Why do in vitro and in vivo studies report divergent thresholds for HCH-induced neurotoxicity?

In vitro models (e.g., SH-SY5Y cells) often lack metabolic activation systems, underestimating bioactivation of HCH to reactive intermediates. Rodent models with intact cytochrome P450 systems show lower neurotoxic thresholds . Resolution Strategy:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.